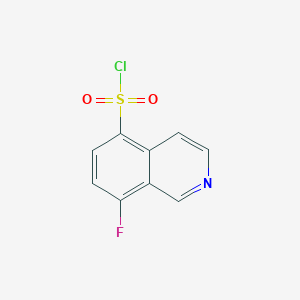

8-Fluoroisoquinoline-5-sulfonyl chloride

Description

Significance of Isoquinoline (B145761) Derivatives in Contemporary Synthetic Chemistry

Isoquinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in medicinal and synthetic chemistry. nbinno.comnih.gov Their structural framework is a key component in a wide range of naturally occurring alkaloids and synthetic compounds exhibiting diverse pharmacological activities. nih.govsemanticscholar.org The inherent structural diversity of the isoquinoline scaffold allows for a broad spectrum of biological activities, making these derivatives invaluable in the design and synthesis of new pharmaceutical agents. nbinno.com

The planar ring system of isoquinolines and the potential for various substitutions enable chemists to precisely modulate their biological activity and pharmacokinetic properties. nbinno.com This adaptability has made them a preferred choice for medicinal chemists in lead optimization and the synthesis of drug candidates. nbinno.com Isoquinoline derivatives have found applications in various therapeutic areas, including antimicrobial, anticancer, and neurodegenerative disease treatments. nbinno.comamerigoscientific.com The continuous exploration of new isoquinoline derivatives continues to unveil novel therapeutic opportunities, supported by innovations in synthetic methodologies that make these compounds more accessible. nbinno.comnih.gov

Role of the Sulfonyl Chloride Moiety in Organic Transformations

The sulfonyl chloride functional group (-SO₂Cl) is a highly reactive electrophilic moiety that plays a crucial role in a multitude of organic transformations. fiveable.me Its utility stems from the electron-withdrawing nature of the sulfonyl group, which renders the chlorine atom a good leaving group, readily displaced by nucleophiles. fiveable.me This reactivity is fundamental to the use of sulfonyl chlorides in organic synthesis, where they serve as key intermediates for introducing the sulfonyl group into various organic molecules. fiveable.memagtech.com.cn

One of the most significant applications of sulfonyl chlorides is in the synthesis of sulfonamides through their reaction with primary or secondary amines. fiveable.meresearchgate.net Sulfonamides are a vital class of compounds with a broad range of pharmaceutical applications. fiveable.me Additionally, sulfonyl chlorides react with alcohols to form sulfonate esters, which are important intermediates in their own right. fiveable.me The versatility of the sulfonyl chloride group also extends to its use as a protecting group and in the synthesis of other sulfur-containing compounds. fiveable.me

Strategic Incorporation of Fluorine in Heterocyclic Systems

The introduction of fluorine atoms into heterocyclic compounds is a widely employed strategy in medicinal chemistry to enhance the pharmacological profile of bioactive molecules. rsc.orgnih.gov The unique properties of fluorine, such as its small atomic size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's physical, chemical, and biological characteristics. nih.govnih.gov

Strategic fluorination can lead to improvements in several key drug properties:

Metabolic Stability: The high strength of the C-F bond can block metabolic pathways, increasing the drug's half-life and bioavailability. nih.govresearchgate.net

Binding Affinity: Fluorine can engage in favorable interactions with biological targets, such as hydrogen bonding and multipolar interactions, leading to enhanced binding affinity. nih.gov

pKa Modulation: The electron-withdrawing nature of fluorine can influence the acidity or basicity of nearby functional groups, which can be critical for drug-receptor interactions. rsc.org

The position of the fluorine substituent on a heterocyclic ring has a significant impact on the compound's properties, making regioselective fluorination a key challenge and area of focus in synthetic chemistry. rsc.org

Contextualizing 8-Fluoroisoquinoline-5-sulfonyl Chloride within the Landscape of Fluorinated Isoquinolines

8-Fluoroisoquinoline-5-sulfonyl chloride is a member of the broader class of fluorinated isoquinoline derivatives. researchgate.net While specific research on the 8-fluoro isomer is not as extensively documented as some of its counterparts, its chemical structure suggests its potential as a valuable synthetic intermediate. The strategic placement of the fluorine atom at the 8-position and the sulfonyl chloride at the 5-position creates a unique electronic and steric environment that can be exploited in the synthesis of novel compounds.

The related compound, 4-fluoroisoquinoline-5-sulfonyl chloride, has garnered significant attention as a key intermediate in the synthesis of Ripasudil, a Rho-kinase inhibitor used in the treatment of glaucoma. hsppharma.com The synthetic routes developed for the 4-fluoro isomer, often involving the sulfonation of 4-fluoroisoquinoline (B1268607) followed by reaction with a halogenating agent, provide a potential blueprint for the synthesis of 8-Fluoroisoquinoline-5-sulfonyl chloride. google.comsmolecule.com

While detailed research findings on 8-Fluoroisoquinoline-5-sulfonyl chloride are limited, its structural features position it as a compound of interest for further investigation in medicinal chemistry and drug discovery. The combination of the isoquinoline core, the reactive sulfonyl chloride handle, and the modulating effect of the fluorine atom makes it a promising scaffold for the development of new biologically active molecules.

General Approaches to Isoquinoline Sulfonyl Chloride Formation

The formation of isoquinoline sulfonyl chlorides is principally accomplished through electrophilic substitution reactions or by transformation of existing functional groups. The choice of method often depends on the availability of starting materials, desired regioselectivity, and the stability of the isoquinoline ring to the reaction conditions.

Direct chlorosulfonylation is a widely utilized method for introducing a sulfonyl chloride group onto an aromatic ring, including the isoquinoline scaffold. This electrophilic aromatic substitution reaction typically employs strong sulfonating agents.

The synthesis of isoquinoline sulfonyl chlorides can be performed in either a one-step or a two-step process. tandfonline.com In the two-step protocol (Method A), the isoquinoline is first treated with a sulfonating agent, such as chlorosulfonic acid, to form a stable sulfonic acid intermediate. tandfonline.com This intermediate can be isolated and characterized before being converted to the desired sulfonyl chloride in a subsequent step, typically by treatment with a chlorinating agent like thionyl chloride. tandfonline.com

Alternatively, a one-step procedure (Method B) can be employed where the chlorosulfonylation is effected directly without the isolation of the sulfonic acid. tandfonline.com This approach is often more time-efficient but may require more careful control of reaction conditions to avoid side reactions. A specific example of a two-step synthesis is the preparation of 4-fluoroisoquinoline-5-sulfonic acid by reacting 4-fluoroisoquinoline with sulfuric anhydride, which is then converted to 4-fluoroisoquinoline-5-sulfonyl chloride using a halogenating agent. smolecule.com

| Method | Description | Advantages | Disadvantages |

|---|---|---|---|

| Two-Step Protocol (Method A) | Isolation of a sulfonic acid intermediate followed by conversion to the sulfonyl chloride. tandfonline.com | Allows for purification of the intermediate; can provide better overall yields. | More time-consuming; involves an additional reaction step. |

| One-Step Protocol (Method B) | Direct conversion of the starting material to the sulfonyl chloride without isolating the sulfonic acid. tandfonline.com | Faster and more atom-economical. | May lead to more side products and require more stringent control of conditions. |

Chlorosulfonic acid is a powerful and commonly used reagent for the direct chlorosulfonylation of aromatic compounds, including isoquinolines. tandfonline.compageplace.de It serves as both the sulfonating agent and the source of chlorine. The reaction typically involves treating the isoquinoline substrate with an excess of chlorosulfonic acid. pageplace.de

In many procedures, particularly the two-step method, thionyl chloride is used in conjunction with chlorosulfonic acid. tandfonline.compageplace.de After the initial sulfonation with chlorosulfonic acid to form the sulfonic acid, thionyl chloride is added to convert the sulfonic acid to the more reactive sulfonyl chloride. tandfonline.com This combination of reagents can be advantageous, sometimes allowing for a reduction in the amount of chlorosulfonic acid required and facilitating the conversion where it might not proceed efficiently with chlorosulfonic acid alone. pageplace.de An improved process involves the initial reaction with a near-stoichiometric amount of chlorosulfonic acid, followed by treatment with excess thionyl chloride to complete the conversion to the sulfonyl chloride. google.com

The sulfonation of isoquinolines is an electrophilic aromatic substitution reaction, and as such, the regioselectivity and efficiency are heavily influenced by the electronic properties of the substrate. The nitrogen atom in the isoquinoline ring is deactivating, making the pyridine (B92270) ring less susceptible to electrophilic attack than the benzene (B151609) ring. Therefore, sulfonation typically occurs on the benzene ring at positions 5 or 8.

The presence of activating or deactivating groups on the isoquinoline scaffold will further direct the position of sulfonation. Electron-donating groups will generally direct the incoming electrophile to the ortho and para positions relative to themselves, while electron-withdrawing groups will direct it to the meta position. For instance, in the case of 8-hydroxyquinoline, sulfonation occurs at the 5-position due to the activating effect of the hydroxyl group. nih.gov The degree of sulfonation can be influenced by reaction parameters such as time and temperature, which in turn affects the properties of the resulting material. nih.govrsc.org

An alternative to direct chlorosulfonylation is the synthesis of isoquinoline sulfonyl chlorides from amino-isoquinoline precursors via a Sandmeyer-type reaction. nih.govorganic-chemistry.org This method is particularly useful when direct sulfonation is not regioselective or when the starting amino-isoquinoline is readily available.

The process begins with the diazotization of an amino-isoquinoline, such as 5-aminoisoquinoline, using a nitrite source (e.g., sodium nitrite or tert-butyl nitrite) in the presence of a strong acid like hydrochloric acid to form a diazonium salt. nih.govgoogle.com This highly reactive intermediate is typically generated in situ and immediately used in the subsequent step.

Synthesis via Diazonium Salts (Sandmeyer-Type Reactions)

Catalytic Systems for Sulfonyl Chloride Introduction

While the direct catalytic introduction of a sulfonyl chloride group onto an isoquinoline ring is not extensively detailed, catalytic methods are paramount in the synthesis and functionalization of the isoquinoline scaffold itself. Transition metals such as palladium, copper, rhodium, and ruthenium are widely employed in various C-H activation and cross-coupling reactions to build and modify the isoquinoline core structure organic-chemistry.org. For instance, copper-catalyzed C–H bond activation has been used to synthesize sulfonylated quinoline N-oxides, a related class of compounds, using aryl sulfonyl chlorides as the sulfonylation reagents acs.org. Another approach involves a Sandmeyer-type reaction, which utilizes a copper catalyst to convert anilines to their corresponding sulfonyl chlorides, demonstrating the utility of catalysis in forming this functional group on aromatic rings organic-chemistry.org.

Sulfonation with Sulfur Trioxide Precursors and Subsequent Halogenation

A well-established method for producing isoquinoline sulfonyl chlorides involves a two-step process: initial sulfonation of the aromatic ring followed by halogenation of the resulting sulfonic acid. The synthesis of 4-fluoroisoquinoline-5-sulfonyl chloride often begins with the sulfonation of 4-fluoroisoquinoline using a sulfur trioxide precursor, such as oleum (sulfuric anhydride in sulfuric acid) smolecule.com. This electrophilic substitution reaction regioselectively installs a sulfonic acid group at the 5-position of the isoquinoline ring smolecule.comsemanticscholar.org. The intermediate 4-fluoroisoquinoline-5-sulfonic acid can then be converted to the target sulfonyl chloride through treatment with a halogenating agent smolecule.comgoogle.com.

Reaction Conditions and Stoichiometric Considerations

The successful conversion of the sulfonic acid intermediate to the sulfonyl chloride requires carefully controlled reaction conditions. The halogenation step is typically performed using reagents like thionyl chloride, thionyl bromide, phosphorus oxychloride, or phosphorus pentachloride google.com. Thionyl chloride is often preferred due to its efficiency google.com.

Key stoichiometric and conditional parameters include:

Halogenating Agent Stoichiometry : The halogenating reagent is used in molar excess, typically ranging from 2 to 10 mole equivalents relative to the starting 4-fluoroisoquinoline google.com.

Temperature Control : The initial addition of the halogenating agent is often conducted at a lower temperature, between 10°C and 70°C (preferably 20°C to 40°C) google.com. Subsequently, the reaction mixture is heated to a higher temperature, generally between 40°C and 100°C (optimally 60°C to 80°C), to drive the reaction to completion google.comgoogle.com.

Reaction Time : The duration of the heating phase can vary from approximately 0.2 to 7 hours, with a typical range of 1 to 4 hours ensuring complete conversion google.comgoogle.com.

| Parameter | Range | Preferred Range |

| Halogenating Agent | Thionyl chloride, Thionyl bromide, POCl₃, PCl₅ | Thionyl chloride |

| Molar Equivalents | 2 - 10 | 4 - 6 |

| Initial Temperature | 10°C - 70°C | 20°C - 40°C |

| Final Temperature | 40°C - 100°C | 60°C - 80°C |

| Reaction Time | 0.2 - 7 hours | 1 - 4 hours |

Expedient "One-Pot" Synthetic Strategies

To improve efficiency and scalability, "one-pot" procedures have been developed for the synthesis of 4-fluoroisoquinoline-5-sulfonyl chloride semanticscholar.org. In this approach, the sulfonation and subsequent chlorination are performed sequentially in the same reaction vessel without the need to isolate the intermediate 4-fluoroisoquinoline-5-sulfonic acid smolecule.comsemanticscholar.orggoogle.com. This streamlined process begins with the sulfonation of 4-fluoroisoquinoline with liquid sulfur trioxide semanticscholar.org. After the sulfonation is complete, the halogenating agent (e.g., thionyl chloride) is added directly to the reaction mixture semanticscholar.orggoogle.com. This method avoids a complex workup for the sulfonic acid intermediate, reducing production time and cost google.com. The final product can be effectively separated from positional isomers by forming an acid-added salt, such as a hydrochloride salt, which facilitates purification google.com.

Methodologies for Fluorine Atom Introduction into Isoquinoline Structures

The incorporation of fluorine into the isoquinoline scaffold can be achieved by either fluorinating a pre-existing isoquinoline ring or by constructing the ring from fluorine-containing precursors. A variety of methods have been developed over the last decade to synthesize ring-fluorinated isoquinolines researchgate.netresearchgate.net.

Cyclization Reactions for Fluorinated Isoquinoline Scaffold Construction

A powerful strategy for synthesizing fluorinated isoquinolines involves the intramolecular cyclization of carefully designed acyclic precursors that already contain fluorine atoms. This approach allows for precise control over the position of the fluorine substituent on the final heterocyclic ring system.

Quinodimethide-Mediated Cyclizations and Fluoride Elimination

While specific examples of quinodimethide-mediated cyclizations for the synthesis of 8-fluoroisoquinoline (B92601) were not detailed in the provided research, a related and notable cyclization method involves the reaction of o-cyano-β,β-difluorostyrenes with organolithium reagents nih.govresearchgate.net. This reaction proceeds through the generation of an sp2 nitrogen anion, which then undergoes an intramolecular nucleophilic substitution of a vinylic fluorine atom nih.govresearchgate.net. This fluoride elimination and ring-closing step directly affords a 3-fluoroisoquinoline derivative nih.gov. This type of reaction, which relies on the intramolecular displacement of fluoride, is a key strategy for building fluorinated heterocyclic scaffolds researchgate.net. Similarly, fluoride ions themselves, often from sources like tetrabutylammonium fluoride (TBAF), can mediate various cyclization reactions of alkyne substrates to form other types of heterocyclic rings organic-chemistry.org.

Intramolecular Cyclizations Involving Fluorinated Styrene Derivatives

A key strategy for synthesizing ring-fluorinated isoquinolines involves the intramolecular cyclization of specifically designed fluorinated styrene derivatives. One notable method utilizes o-cyano-β,β-difluorostyrenes as precursors. When these compounds react with organolithium reagents, the organolithium selectively attacks the cyano carbon. This generates a reactive sp² nitrogen anion intermediate. nih.gov This anion then undergoes an intramolecular nucleophilic substitution, displacing one of the vinylic fluorine atoms to forge the new heterocyclic ring and yield 3-fluoroisoquinolines. nih.gov

Similarly, o-formyl-substituted β,β-difluorostyrenes can be converted into 3-fluoroisoquinoline derivatives. nih.gov This transformation proceeds through the initial formation of an oxime or imine at the formyl position, followed by the intramolecular cyclization where the sp² nitrogen of the newly formed iminomethyl group displaces a vinylic fluorine atom. nih.gov These methods highlight the utility of gem-difluorovinyl groups in facilitating the construction of the fluorinated isoquinoline core.

Formal Cycloaddition Reactions with Fluorinated Components

Formal cycloaddition reactions provide another powerful avenue for constructing the isoquinoline framework with embedded fluorine atoms. A [3 + 2] cycloaddition aromatization reaction has been developed using isoquinolinium N-ylides and difluoroenoxysilanes. This method leads to the formation of highly functionalized fluorinated pyrrolo[2,1-a]isoquinolines under mild conditions. acs.org

Another approach involves the [4+2] cycloaddition (Diels-Alder reaction) of oxazoles with arynes. bohrium.com The arynes, often generated in situ from precursors like o-(trimethylsilyl)aryl triflates, react with various oxazoles to build the isoquinoline skeleton. By using fluorinated aryne precursors, this method allows for the incorporation of fluorine atoms at specific positions on the benzene portion of the isoquinoline ring. researchgate.net Additionally, intermolecular cycloadditions, such as those between p-fluorophenyl ynamides and nitriles, have been employed to produce 6-fluoroisoquinolines. researchgate.net

Catalytic Approaches to Fluorinated Isoquinoline Synthesis

Modern organic synthesis increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of fluorinated isoquinolines has significantly benefited from these advancements, particularly through the use of transition metals.

Transition Metal-Catalyzed C-H Activation and Coupling Reactions

Transition metal-catalyzed C-H bond activation has emerged as a powerful tool for the direct functionalization of organic molecules, offering new retrosynthetic pathways. nih.govrsc.org This strategy has been successfully applied to the synthesis of fluorinated isoquinolines. For instance, Rhodium(III)-catalyzed C–H functionalization provides an effective route to construct fluorovinyl isoquinolines. acs.org This process involves the reaction between oxadiazoles and difluoromethylene alkynes, demonstrating excellent chemoselectivity and regioselectivity. acs.org Cobalt-catalyzed C-H activation has also been utilized in the annulation of benzamides with fluorine-containing alkynes to produce fluoroalkylated isoquinolinones with high yields and regioselectivity. researchgate.net These methods are advantageous for their atom economy and ability to introduce fluorinated groups into complex molecules in a controlled manner. nih.gov

Table 1: Examples of Transition Metal-Catalyzed Syntheses of Fluorinated Isoquinolines

| Catalyst System | Reactants | Product Type | Reference |

| Rhodium(III) | Oxadiazoles and difluoromethylene alkynes | Fluorovinyl isoquinolines | acs.org |

| Cobalt(II) | Benzamides and fluorine-containing alkynes | Fluoroalkylated isoquinolinones | researchgate.net |

| Palladium(0) | 2-Iodobenzylidenamines and fluoroalkylated alkynes | 4-Fluoroalkylated isoquinolines | nih.gov |

Base-Promoted Fluoride Elimination Strategies

Base-promoted elimination of fluoride is another effective tactic in the synthesis of fluorinated isoquinolines. This strategy is often part of a cascade reaction. For example, the synthesis of fused-ring 8-fluoroisoquinoline derivatives can proceed through the cyclization of a quinone methide intermediate, which is formed via the elimination of a fluoride anion. researchgate.net The base facilitates the initial deprotonation or nucleophilic attack that initiates the cascade, leading to the elimination of a fluoride ion and subsequent ring closure to form the aromatic isoquinoline system.

Microwave-Assisted Fluorination Methods

Microwave-assisted organic synthesis has gained prominence as a green chemistry technique that can significantly reduce reaction times, improve yields, and enhance reaction efficiency. benthamdirect.com This technology has been successfully applied to the synthesis of various fluorinated heterocyclic compounds, including isoquinolines. dntb.gov.uanih.gov For example, sequential coupling-imination-annulation reactions of ortho-bromoarylaldehydes and terminal acetylenes with ammonium acetate can be performed under microwave irradiation to afford substituted isoquinolines in good yields. organic-chemistry.org The synthesis of 2-methylsulfonyl-1,2,3,4-tetrahydroisoquinolines has also been achieved using microwave irradiation, with maximum conversion of starting materials occurring within 60 minutes. shd-pub.org.rs

Chemo- and Regioselective Fluorination Strategies

Controlling the precise location of the fluorine atom on the isoquinoline scaffold is crucial, as the position of the substituent dramatically influences the molecule's properties. Developing chemo- and regioselective fluorination strategies is therefore a significant area of research. nih.gov

One successful approach to achieving high regioselectivity is the palladium-catalyzed annulation reaction of fluoroalkylated alkynes with various 2-iodobenzylidenamines. nih.gov This reaction proceeds smoothly to give the corresponding 4-fluoroalkylated isoquinoline as a single isomer, with no other regioisomers detected. The choice of catalyst and directing groups on the starting materials plays a pivotal role in dictating the outcome of these reactions. While direct fluorination of the isoquinoline ring often leads to a mixture of products, modern methods involving transition-metal catalysis or carefully designed precursors allow for the selective synthesis of specific isomers. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

8-fluoroisoquinoline-5-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClFNO2S/c10-15(13,14)9-2-1-8(11)7-5-12-4-3-6(7)9/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZIYNEAJQMZVRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CN=CC2=C1F)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClFNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Chemistry and Derivatization Studies Involving 8 Fluoroisoquinoline 5 Sulfonyl Chloride Analogues

Nucleophilic Substitution Reactions at the Sulfonyl Chloride Moiety

The sulfonyl chloride group (–SO₂Cl) is a highly reactive electrophile, making it susceptible to attack by a wide range of nucleophiles. fiveable.me The strong electron-withdrawing capacity of the two oxygen atoms and the chlorine atom renders the central sulfur atom electron-deficient and thus, an excellent electrophilic center. The chloride ion is a good leaving group, facilitating nucleophilic substitution reactions that are fundamental to the derivatization of molecules containing this moiety. fiveable.melibretexts.org

The most prevalent reaction involving sulfonyl chlorides is their condensation with primary or secondary amines to form sulfonamides (–SO₂NHR or –SO₂NRR'). frontiersrj.comekb.eg This reaction is a robust and efficient method for creating a stable sulfur-nitrogen (S-N) bond and is a cornerstone in medicinal chemistry for the synthesis of compounds with a broad spectrum of biological activities. frontiersrj.comekb.eg

The reaction of isoquinoline-5-sulfonyl chloride analogues with diverse amine nucleophiles has been extensively explored to generate libraries of novel sulfonamides. These reactions are typically conducted under mild conditions, often at room temperature in an anhydrous polar aprotic solvent such as acetonitrile. nih.gov A base, commonly triethylamine or an excess of the reacting amine, is used to scavenge the hydrogen chloride (HCl) that is formed as a byproduct. nih.gov

A variety of amines, including aliphatic, aromatic, and heterocyclic amines, have been successfully coupled with isoquinoline (B145761) sulfonyl chlorides. For instance, studies on the closely related 8-hydroxyquinoline-5-sulfonyl chloride have demonstrated its reaction with amines bearing acetylene functionalities, such as propargylamine and its derivatives, to produce the corresponding sulfonamides in high yields. nih.govnih.gov These reactions pave the way for further derivatization via click chemistry. nih.gov

Below is a table summarizing representative nucleophilic substitution reactions of an 8-hydroxyquinoline-5-sulfonyl chloride analogue with various amine nucleophiles, illustrating the typical conditions and yields achieved.

| Nucleophile | Conditions | Product | Yield (%) | Reference |

| Propargylamine | CH₃CN, TEA, 25°C, 24 h | N-(prop-2-yn-1-yl)-8-hydroxyquinoline-5-sulfonamide | 78% | |

| 2-Methylbut-3-yn-2-amine | CH₃CN, TEA, 25°C, 24 h | N-(1,1-dimethylprop-2-yn-1-yl)-8-hydroxyquinoline-5-sulfonamide | 82% | |

| 4-(Propargyloxy)aniline | CH₃CN, TEA, 25°C, 24 h | N-(4-(prop-2-yn-1-yloxy)phenyl)-8-hydroxyquinoline-5-sulfonamide | 75% | |

| Benzylamine | Solid-phase DMAP, CH₂Cl₂ | N-benzyl-8-hydroxyquinoline-5-sulfonamide | Good | ucl.ac.uk |

Solid-phase organic synthesis (SPOS) offers significant advantages for the rapid generation of compound libraries, including simplified purification and the potential for automation. Methodologies involving sulfonyl chlorides have been developed to streamline the synthesis of sulfonamide libraries. soton.ac.uk One such effective strategy is the "resin-capture and release" method. ucl.ac.uk

In this approach, an amine is first attached to a solid support (resin). The resin-bound amine is then treated with a solution of the sulfonyl chloride, such as a substituted isoquinolinyl sulfonyl chloride. The sulfonyl chloride is "captured" by the resin through the formation of a sulfonamide bond. After the reaction, excess reagents and byproducts are simply washed away from the solid support. The final step involves the cleavage of the desired sulfonamide product from the resin, yielding a purified compound. ucl.ac.uk This methodology avoids tedious aqueous work-ups and chromatographic purification, making it highly efficient for combinatorial chemistry applications. soton.ac.uk

The formation of the sulfonamide S-N bond is typically achieved through the direct nucleophilic attack of an amine on the sulfonyl chloride, a reaction that does not generally require metal catalysis. libretexts.org However, transition-metal-catalyzed reactions are indispensable tools in modern organic synthesis for the construction of carbon-nitrogen (C-N) bonds, which can be used to synthesize complex amine precursors for subsequent sulfonylation. nih.gov

The Buchwald-Hartwig amination is a prominent palladium-catalyzed cross-coupling reaction used to form C-N bonds between an aryl halide or triflate and an amine. wikipedia.orgorganic-chemistry.org This reaction is known for its broad substrate scope and high functional group tolerance. wikipedia.org While not directly used to form the S-N bond of the sulfonamide, it can be a key step in a multi-step synthesis. For example, a complex aryl amine can be synthesized using the Buchwald-Hartwig reaction, and this amine can then be reacted with 8-fluoroisoquinoline-5-sulfonyl chloride in a subsequent, non-catalytic step to yield the final sulfonamide product.

Furthermore, innovative one-pot procedures involving transition metals have been developed for sulfonamide synthesis that bypass the need for pre-synthesized sulfonyl chlorides. For example, a palladium-catalyzed reaction can couple aryl iodides with a sulfur dioxide surrogate to generate aryl ammonium sulfinates, which can then be treated with an amine and an oxidant to form the desired sulfonamide in the same vessel. organic-chemistry.org

The 8-fluoroisoquinoline-5-sulfonyl chloride scaffold is a valuable starting point for the synthesis of diverse derivatives intended for various research applications, particularly in medicinal chemistry and drug discovery. nih.gov By reacting the sulfonyl chloride with a wide range of amines, researchers can introduce different pharmacophoric groups and tune the physicochemical properties of the resulting sulfonamides.

The goal of such derivatization is often to discover molecules with specific biological activities. For example, derivatives of quinoline- and isoquinoline-sulfonamides have been synthesized and evaluated as:

Anticancer Agents: Many studies focus on synthesizing derivatives to target specific enzymes or pathways implicated in cancer. For instance, quinoline-8-sulfonamides have been designed as inhibitors of the M2 isoform of pyruvate kinase (PKM2), a key enzyme in cancer metabolism. nih.gov Other series have been developed as inhibitors of carbonic anhydrases, particularly the tumor-associated isoform IX. nih.gov

Antimicrobial and Antiviral Agents: The isoquinoline core is present in many natural and synthetic compounds with antimicrobial properties. By attaching various heterocyclic and functionalized side chains to the 5-sulfonamide position, researchers have created compounds with potent activity against pathogenic bacteria and viruses. nih.govnih.gov

Molecular Probes: The introduction of specific functionalities, such as acetylene groups, allows for the subsequent use of these molecules in bioorthogonal "click" reactions. nih.gov This enables the creation of fluorescent probes or the attachment of the molecule to larger biological targets for mechanistic studies.

Formation of Sulfonamide Derivatives

Mechanistic Investigations of Sulfonylation Processes

The reaction between an arenesulfonyl chloride and an amine to form a sulfonamide proceeds via a nucleophilic substitution mechanism at the sulfur atom. nih.govnih.gov The process is analogous to the acylation of amines by acyl chlorides to form amides. libretexts.org

The key steps of the proposed mechanism are:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine nucleophile attacks the electrophilic sulfur atom of the sulfonyl chloride.

Formation of an Intermediate/Transition State: This attack leads to the formation of a transient, high-energy intermediate or transition state, which is typically depicted as having a trigonal bipyramidal geometry around the sulfur atom.

Departure of the Leaving Group: The intermediate collapses with the expulsion of the chloride ion, which is a stable leaving group, thereby reforming the tetrahedral geometry around the sulfur atom.

Deprotonation: The resulting product is a protonated sulfonamide, which is then deprotonated by a base (such as triethylamine or another molecule of the amine reactant) to yield the neutral sulfonamide and an ammonium salt byproduct.

Studies on the solvolysis of arenesulfonyl chlorides, which involve reaction with solvent molecules as nucleophiles, support a bimolecular (Sɴ2-like) pathway. nih.govnih.gov The highly negative entropies of activation observed in these reactions are consistent with a mechanism that involves the association of two molecules in the rate-determining step, rather than a dissociative (Sɴ1-like) mechanism that would involve the formation of a sulfonyl cation. nih.gov

Intramolecular Interactions and Their Influence on Reactivity

The reactivity of molecules containing the 8-fluoroisoquinoline-5-sulfonyl chloride moiety and its derivatives is not solely determined by the reaction conditions but is also significantly influenced by intramolecular interactions. These non-covalent interactions, such as steric repulsion and hydrogen bonding, can play a crucial role in determining the conformation and, consequently, the chemical behavior of these compounds.

The presence of substituents in the vicinity of the sulfonyl group can exert significant steric effects that influence reactivity. Interestingly, in the case of arenesulfonyl chlorides, ortho-alkyl substituents have been observed to cause a counterintuitive acceleration of nucleophilic substitution at the sulfonyl sulfur. nih.gov

While both inductive and steric effects of ortho-alkyl groups would be expected to decrease the rate of a chloride exchange reaction, experimental data show that mono- and di-ortho-alkyl substituted sulfonyl chlorides exhibit enhanced reactivity compared to their unsubstituted counterparts. nih.gov For example, 2,4,6-trialkyl substituted arenesulfonyl chlorides are found to be 3 to 5 times more reactive than the unsubstituted analogue in a chloride-chloride exchange reaction. nih.gov

This "positive" ortho-effect has been attributed to the spatial requirements of the transition state. It is proposed that ortho-alkyl groups restrict the free rotation around the C-S bond of the sulfonyl chloride. researchgate.net This conformational constraint leaves the sulfur atom in a position that is more favorable for the formation of a cyclic transition state, potentially involving a frontal attack by the nucleophile rather than the typical backside attack. researchgate.netsciforum.net

The following table summarizes the relative reactivity of variously substituted arenesulfonyl chlorides in a chloride-chloride exchange reaction, illustrating the accelerating effect of ortho-alkyl groups.

| Substituent(s) | Relative Rate Constant (k₂₅) |

| Unsubstituted | 1.00 |

| 2-Methyl | > 1.00 |

| 2-Isopropyl | > 1.00 (but less than 2-methyl) |

| 2,4,6-Trimethyl | ~3-5 |

| 2,4,6-Triisopropyl | ~3-5 |

Data synthesized from the findings in reference nih.gov.

The existence and nature of these hydrogen bonds can be elucidated using a combination of spectroscopic techniques and computational methods.

Spectroscopic Signatures:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The formation of an intramolecular hydrogen bond typically leads to a significant downfield shift of the resonance for the proton involved (e.g., the N-H proton in a sulfonamide). nih.gov This is due to the deshielding effect of the hydrogen bond acceptor. The chemical shift of the NH proton can be used to infer the strength of the hydrogen bond. mdpi.com

Through-space scalar couplings (e.g., ¹hJFH) between the hydrogen-bonded proton and a fluorine atom provide strong evidence for the existence of an N-H...F intramolecular hydrogen bond. nih.gov The magnitude of this coupling can be correlated with the hydrogen bond strength and the population of the hydrogen-bonded conformer. nih.gov

Variable temperature NMR studies can also be employed to study the dynamics of intramolecular hydrogen bonding. A significant change in chemical shift or coupling constant with temperature can indicate a shift in the conformational equilibrium towards the hydrogen-bonded state. nih.gov

Infrared (IR) Spectroscopy:

The formation of a hydrogen bond leads to a red shift (a decrease in the stretching frequency) of the X-H bond (e.g., N-H or O-H) involved in the interaction. mdpi.comjchemrev.com The magnitude of this shift is related to the strength of the hydrogen bond.

An increase in the integrated intensity of the X-H stretching band is also characteristic of hydrogen bond formation. jchemrev.com

Examples from Related Systems:

In ortho-(4-tolylsulfonamido)benzamides, X-ray diffraction has provided definitive proof of a six-membered intramolecular hydrogen-bonded ring involving the sulfonamide N-H and a carbonyl oxygen. nih.gov The ¹H NMR spectra of these compounds show a significant downfield shift for the sulfonamide proton, consistent with its involvement in this interaction. nih.gov

Studies on various organic fluorine-containing molecules, such as benzanilides and hydrazides, have convincingly established the existence of two- and three-centered hydrogen bonds involving fluorine, using a combination of NMR techniques and DFT calculations. nih.gov

The table below outlines the key spectroscopic signatures used to identify intramolecular hydrogen bonds.

| Spectroscopic Technique | Signature of Intramolecular Hydrogen Bonding |

| ¹H NMR | Significant downfield shift of the proton resonance (e.g., N-H). nih.gov |

| ¹H NMR | Observation of through-space scalar couplings (e.g., ¹hJFH). nih.gov |

| Variable Temperature ¹H NMR | Temperature-dependent changes in chemical shifts and coupling constants. nih.gov |

| IR Spectroscopy | Red shift of the X-H stretching frequency (e.g., ν(N-H)). mdpi.com |

| IR Spectroscopy | Increased intensity of the X-H stretching band. jchemrev.com |

Advanced Analytical and Computational Investigations of Fluorinated Isoquinoline Sulfonyl Chlorides

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to confirming the identity and purity of 8-Fluoroisoquinoline-5-sulfonyl chloride, elucidating its molecular structure, and identifying its constituent functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of 8-Fluoroisoquinoline-5-sulfonyl chloride. Both ¹H and ¹⁹F NMR spectra would provide definitive information about the molecular framework.

¹H NMR: The proton NMR spectrum is expected to show a set of distinct signals in the aromatic region, corresponding to the five protons on the isoquinoline (B145761) ring system. The chemical shifts and coupling patterns (multiplicity) of these protons are influenced by their electronic environment, which is significantly affected by the electron-withdrawing sulfonyl chloride group and the electronegative fluorine atom. Protons on the pyridine (B92270) ring (positions 1, 3, 4) and the benzene (B151609) ring (positions 6, 7) would appear as doublets or doublets of doublets, with coupling constants indicating their connectivity.

¹⁹F NMR: The fluorine NMR spectrum would provide direct evidence for the fluorine atom at the C-8 position. It is expected to exhibit a single resonance, and its coupling with adjacent protons (H-7) would be observable in high-resolution spectra, providing further structural confirmation. While precise experimental values are not widely reported, the analysis of related fluorinated nucleosides has demonstrated the power of combining ¹H and ¹⁹F NMR for unambiguous structural assignment. nih.gov

| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicity | Key Information Provided |

|---|---|---|---|

| ¹H (Aromatic) | 7.5 - 9.5 | d, dd, t | Confirms the isoquinoline core and substitution pattern. |

| ¹⁹F | -110 to -140 | d | Confirms the presence and position of the fluorine atom. |

Infrared (IR) spectroscopy is used to identify the characteristic functional groups within the 8-Fluoroisoquinoline-5-sulfonyl chloride molecule. The vibrational frequencies of specific bonds provide a molecular fingerprint. Key expected absorption bands include strong, characteristic stretches for the sulfonyl chloride group and the carbon-fluorine bond.

The sulfonyl chloride (SO₂Cl) group would be identified by two distinct, strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations. Additionally, the stretching vibration of the C-F bond and the various vibrations of the aromatic isoquinoline ring (C-H and C=C stretching) would be present. For comparison, the IR spectrum of the related compound 4-fluoroisoquinoline-5-sulfonyl chloride hydrochloride shows characteristic peaks at 1375 cm⁻¹ and 1181 cm⁻¹, which are indicative of the SO₂ group. google.com

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Sulfonyl Chloride (S=O) | Asymmetric Stretch | 1370 - 1400 |

| Sulfonyl Chloride (S=O) | Symmetric Stretch | 1180 - 1210 |

| Sulfonyl Chloride (S-Cl) | Stretch | 550 - 650 |

| Aromatic C-F | Stretch | 1100 - 1250 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Aromatic C-H | Stretch | 3000 - 3100 |

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. Although a crystal structure for 8-Fluoroisoquinoline-5-sulfonyl chloride has not been specifically reported in the surveyed literature, such a study would provide invaluable data on bond lengths, bond angles, and torsional angles.

This analysis would reveal the preferred conformation of the sulfonyl chloride group relative to the isoquinoline plane. In the closely related isomer, 4-fluoroisoquinoline-5-sulfonyl chloride, X-ray diffraction studies showed that one of the sulfonyl oxygen atoms lies nearly in the same plane as the isoquinoline ring to minimize steric repulsion with the adjacent fluorine atom. researchgate.net A similar analysis for the 8-fluoro isomer would clarify the steric and electronic interactions between the peri-positioned fluorine at C-8 and the sulfonyl chloride group at C-5, defining its solid-state conformational preferences and intermolecular packing interactions. nih.gov

Computational Chemistry and Theoretical Modeling

Theoretical modeling and computational chemistry are powerful tools for investigating molecular properties that can be difficult to measure experimentally. These methods allow for the detailed exploration of conformational landscapes and reaction pathways.

Density Functional Theory (DFT) is a robust computational method used to predict the electronic structure and geometry of molecules. For 8-Fluoroisoquinoline-5-sulfonyl chloride, DFT calculations can be employed to perform a thorough conformational analysis. researchgate.net

By systematically rotating the C5-S bond, a potential energy surface can be generated. This allows for the identification of the lowest energy conformer (the most stable arrangement of the atoms) and the energy barriers for rotation between different conformations. These calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G*), can predict the most likely orientation of the -SO₂Cl group relative to the isoquinoline ring. nih.gov The results would provide insight into how the steric bulk and electronic effects of the fluorine atom at the C-8 position influence the molecule's preferred shape.

Computational chemistry is instrumental in mapping the detailed pathways of chemical reactions. For 8-Fluoroisoquinoline-5-sulfonyl chloride, a key reaction is its derivatization, for example, via nucleophilic substitution at the sulfonyl chloride group to form sulfonamides.

DFT can be used to model the entire reaction coordinate. This involves calculating the energies of the reactants, any intermediates, the transition state, and the final products. nih.gov By identifying the structure and energy of the transition state, the activation energy for the reaction can be determined, providing a quantitative measure of the reaction rate. Such studies can elucidate whether the reaction proceeds through a concerted Sₙ2-like mechanism or a stepwise pathway. mdpi.com This theoretical insight is crucial for optimizing reaction conditions and understanding the compound's reactivity profile with various nucleophiles. mdpi.com

Prediction of Molecular Conformations and Electronic Properties

Computational chemistry provides powerful tools for predicting the three-dimensional structure and electronic characteristics of molecules like 8-Fluoroisoquinoline-5-sulfonyl chloride. Through methods such as Density Functional Theory (DFT), researchers can model the molecule's geometry, predict its stability, and understand its electronic behavior, which is crucial for anticipating its reactivity and interactions.

DFT calculations are a common approach to optimize the geometry of such molecules, determining the most stable arrangement of atoms in space. For the related compound, 4-fluoroisoquinoline-5-sulfonyl chloride, DFT calculations have been used to predict the lowest energy structures, showing good agreement with experimental data. researchgate.net In this isomer, to minimize steric repulsion between the sulfonyl chloride group and the adjacent fluorine atom, one of the sulfonyl oxygen atoms lies approximately in the plane of the isoquinoline ring. researchgate.net A similar computational approach for 8-Fluoroisoquinoline-5-sulfonyl chloride would elucidate the preferred orientation of the sulfonyl chloride group relative to the isoquinoline ring system, considering the electronic and steric influence of the fluorine atom at the 8-position.

The electronic properties of a molecule are fundamental to its chemical behavior. Computational studies can determine key electronic descriptors. For instance, the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

Table 1: Predicted Electronic Properties of 8-Fluoroisoquinoline-5-sulfonyl chloride (Illustrative) No specific data for 8-Fluoroisoquinoline-5-sulfonyl chloride was found in the search results. The following table is illustrative of the types of properties calculated for similar molecules.

| Property | Predicted Value | Significance |

| HOMO Energy | (Value in eV) | Indicates electron-donating capability |

| LUMO Energy | (Value in eV) | Indicates electron-accepting capability |

| HOMO-LUMO Gap | (Value in eV) | Relates to chemical stability and reactivity |

| Dipole Moment | (Value in Debye) | Measures the polarity of the molecule |

| Electron Affinity | (Value in eV) | Energy released when an electron is added |

| Ionization Potential | (Value in eV) | Energy required to remove an electron |

Molecular Electrostatic Potential (MEP) mapping is another valuable computational tool. It visualizes the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is particularly useful for predicting how the molecule will interact with other reagents.

Kinetic Isotope Effect (KIE) Studies from Computational Perspectives

The Kinetic Isotope Effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining how isotopic substitution affects the rate of a chemical reaction. wikipedia.org Computational methods can predict KIEs, offering deep insights into the transition state of a reaction without the need for physical experiments. The KIE is the ratio of the rate constant of a reaction with a lighter isotope (k_L) to that with a heavier isotope (k_H). wikipedia.org

For reactions involving 8-Fluoroisoquinoline-5-sulfonyl chloride, such as nucleophilic substitution at the sulfur atom of the sulfonyl chloride group, computational KIE studies could provide crucial information about the mechanism. The reaction of sulfonyl chlorides with nucleophiles can proceed through different pathways, including a concerted SN2-type mechanism or an addition-elimination mechanism. nih.govnih.gov

Computational modeling can be used to calculate the vibrational frequencies of the reactants and the transition state for both the isotopically light and heavy molecules. These frequencies are then used to determine the zero-point energies (ZPEs). The difference in ZPE between the isotopic molecules in the ground state and the transition state is a primary determinant of the KIE. wikipedia.org

For example, to study the mechanism of a reaction where a chloride ion is displaced from the sulfonyl group, one could computationally model the reaction with the common isotope of sulfur, ³²S, and its heavier isotope, ³⁴S. By calculating the rate constants for both, a ³²k/³⁴k KIE can be predicted. This value can help to determine the extent of bond breaking and bond making in the transition state.

While no specific computational KIE studies on 8-Fluoroisoquinoline-5-sulfonyl chloride were found, research on related aromatic sulfonyl chlorides provides a framework for how such an investigation would be approached. For instance, DFT studies on the chloride-chloride exchange reaction in arenesulfonyl chlorides have been used to support an SN2 mechanism by modeling the transition state. nih.govnih.gov Similarly, experimental studies on the sulfonation of benzene have utilized hydrogen isotope effects (k_H/k_D) to probe the rate-determining step of the reaction. researchgate.netresearchgate.net

The table below conceptualizes the kind of data that would be generated from a computational KIE study for a hypothetical nucleophilic substitution reaction of 8-Fluoroisoquinoline-5-sulfonyl chloride.

Table 2: Conceptual Data from a Computational KIE Study This table is a conceptual representation, as no specific computational KIE studies for 8-Fluoroisoquinoline-5-sulfonyl chloride were identified in the search results.

| Isotopes Compared | Reaction Type | Predicted KIE (k_L / k_H) | Mechanistic Implication |

| ³²S / ³⁴S | Nucleophilic Substitution | (Predicted Value) | Indicates changes in bonding to the sulfur atom in the transition state. |

| ¹²C / ¹³C (at C5) | Nucleophilic Substitution | (Predicted Value) | Probes electronic changes at the carbon atom attached to the sulfonyl group. |

| ³⁵Cl / ³⁷Cl | Nucleophilic Substitution | (Predicted Value) | Provides insight into the breaking of the S-Cl bond in the transition state. |

These computational approaches provide a powerful, non-invasive method to understand the intricate details of reaction mechanisms involving complex molecules like 8-Fluoroisoquinoline-5-sulfonyl chloride.

Research Applications of 8 Fluoroisoquinoline 5 Sulfonyl Chloride in Complex Organic Synthesis

Utilization as a Versatile Building Block for Diversified Chemical Libraries

8-Fluoroisoquinoline-5-sulfonyl chloride is an exemplary building block for generating diverse chemical libraries. Its utility stems from the two reactive sites on the molecule: the highly reactive sulfonyl chloride group at the C-5 position and the isoquinoline (B145761) core, which can be further functionalized.

The sulfonyl chloride moiety (-SO₂Cl) is a potent electrophile, readily undergoing reactions with a wide range of nucleophiles. magtech.com.cn This reactivity is the foundation for creating extensive libraries of sulfonamide derivatives. As shown in the following reaction scheme, amines, anilines, and other nitrogen-containing nucleophiles can be coupled with 8-fluoroisoquinoline-5-sulfonyl chloride to yield a corresponding variety of sulfonamides. This reaction is fundamental to combinatorial chemistry, where numerous amines can be reacted in parallel to rapidly generate a large library of distinct compounds for biological screening.

General Reaction Scheme for Sulfonamide Synthesis

In this reaction, 'R' can represent a vast array of alkyl, aryl, or heterocyclic groups, each imparting unique steric and electronic properties to the final molecule.

The fluorine atom at the C-8 position influences the electronic properties of the isoquinoline ring system, potentially affecting the reactivity of the sulfonyl chloride group and the biological activity of the resulting derivatives. This electronic modulation is a key feature that chemists can exploit when designing libraries for specific biological targets.

Synthetic Pathways to Functionalized Isoquinoline Core Structures

The construction of the 8-fluoroisoquinoline (B92601) core is a critical first step, followed by the introduction of the sulfonyl chloride group. A practical synthesis for the core structure, 8-fluoro-3,4-dihydroisoquinoline (B12937770), has been developed based on a directed ortho-lithiation reaction. nih.govresearchgate.net This key intermediate can then be aromatized to 8-fluoroisoquinoline.

Once the 8-fluoroisoquinoline core is obtained, the sulfonyl chloride group can be introduced at the C-5 position, most commonly through chlorosulfonylation using chlorosulfonic acid (ClSO₃H) or a two-step process involving sulfonation followed by treatment with a chlorinating agent like thionyl chloride (SOCl₂).

Plausible Synthetic Route:

Directed ortho-lithiation: Starting from a suitable fluorinated benzene (B151609) derivative to construct the 8-fluoro-3,4-dihydroisoquinoline intermediate. nih.gov

Aromatization: Dehydrogenation of the dihydroisoquinoline to yield 8-fluoroisoquinoline.

Chlorosulfonylation: Reaction of 8-fluoroisoquinoline with chlorosulfonic acid to introduce the sulfonyl chloride group at the C-5 position.

This core structure serves as a platform for further functionalization. For instance, the isoquinoline nitrogen can be alkylated, and subsequent reductions can yield various substituted 1,2,3,4-tetrahydroisoquinolines, which are valuable scaffolds in drug discovery. nih.govresearchgate.net The fluorine atom can also be displaced via nucleophilic aromatic substitution (SₙAr) under certain conditions, allowing for the introduction of other functional groups at the C-8 position. nih.gov

Development of Analogues for Structure-Activity Relationship (SAR) Studies in Chemical Biology

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, providing insights into how molecular structure correlates with biological activity. 8-Fluoroisoquinoline-5-sulfonyl chloride is an ideal starting scaffold for SAR exploration due to its multiple points of diversification.

The primary site for modification is the sulfonyl chloride group. By reacting it with a diverse panel of amines, a library of sulfonamides can be synthesized, as detailed in section 5.1. The resulting data from screening these analogues can elucidate the optimal size, polarity, and hydrogen bonding capacity of the substituent required for potent biological activity.

Key Molecular Features for SAR Modification:

| Feature | Position | Potential Modifications | Purpose in SAR Studies |

| Sulfonamide Group | C-5 | Reaction with diverse amines (aliphatic, aromatic, heterocyclic) | To explore the binding pocket and optimize interactions with the biological target. |

| Fluorine Atom | C-8 | Replacement with H, Cl, CH₃, OCH₃ via SₙAr or de novo synthesis | To probe the effect of electronegativity, size, and lipophilicity at this position. tandfonline.combohrium.com |

| Isoquinoline Core | N-2 | Alkylation, acylation | To alter solubility, cell permeability, and metabolic stability. |

| Isoquinoline Core | C-1 | Introduction of substituents via nucleophilic addition | To explore additional binding interactions and modulate the overall molecular shape. nih.gov |

The fluorine atom itself is a critical component in these studies. Its high electronegativity and relatively small size can lead to enhanced binding affinity, improved metabolic stability by blocking sites of oxidation, and modulated pKa of nearby functional groups. tandfonline.combohrium.comresearchgate.net Comparing the biological activity of the 8-fluoro analogues to their non-fluorinated counterparts provides direct evidence of fluorine's contribution to the molecule's pharmacological profile. nih.gov

Future Research Directions in Fluorinated Isoquinoline Chemistry

The field of fluorinated isoquinoline chemistry is poised for significant advancement, driven by the continual demand for novel therapeutic agents and advanced materials. numberanalytics.com Future research will likely focus on several key areas.

First, the development of more efficient and sustainable synthetic methodologies for accessing specific isomers like 8-fluoroisoquinoline-5-sulfonyl chloride is crucial. This includes the exploration of late-stage fluorination techniques and catalytic methods that avoid harsh reagents.

Second, the application of this building block in the synthesis of targeted therapies will expand. Isoquinoline derivatives are known to inhibit various enzymes, such as kinases and phosphodiesterases. Future work will involve designing and synthesizing libraries based on the 8-fluoroisoquinoline-5-sulfonyl scaffold to discover new inhibitors for a range of diseases, from cancer to neurodegenerative disorders.

Finally, the unique photophysical properties imparted by the fluorinated isoquinoline core may be explored in the context of materials science. numberanalytics.com Applications could include the development of novel organic light-emitting diodes (OLEDs), sensors, and fluorescent probes for biological imaging, leveraging the distinct electronic characteristics of this heterocyclic system. The fusion of heterocyclic chemistry with fluorine chemistry continues to open new avenues for innovation across scientific disciplines. rsc.orgresearchgate.net

Q & A

Q. What are the essential safety protocols for handling 8-Fluoroisoquinoline-5-sulfonyl chloride in laboratory settings?

Methodological Answer:

- Use NIOSH/EN 166-compliant eye protection (face shield + safety glasses) and chemically resistant gloves. Inspect gloves before use and dispose of contaminated gloves properly .

- Work under fume hoods to minimize inhalation risks. Avoid skin contact by employing proper glove-removal techniques (e.g., rolling gloves off without touching outer surfaces) .

- Wash hands thoroughly after handling and before breaks. Document all safety procedures in lab protocols to ensure compliance with occupational hygiene standards .

Q. How can researchers optimize the synthesis of 8-Fluoroisoquinoline-5-sulfonyl chloride?

Methodological Answer:

- Reagent selection : Use fluorinated precursors (e.g., 8-fluoroisoquinoline) and chlorosulfonation agents (e.g., ClSO₃H) under controlled temperatures (0–5°C) to avoid side reactions.

- Purification : Isolate the product via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in dichloromethane/hexane mixtures.

- Validation : Confirm purity using HPLC (>95%) and characterize via H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. What analytical techniques are critical for characterizing 8-Fluoroisoquinoline-5-sulfonyl chloride?

Methodological Answer:

- Spectral analysis : Assign NMR peaks to confirm fluorination at the 8-position and compare sulfonyl chloride signals (C: ~150 ppm) to literature analogs.

- Elemental analysis : Verify sulfur and chlorine content via combustion analysis.

- Stability testing : Monitor decomposition under varying pH and temperature conditions using TGA/DSC .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for 8-Fluoroisoquinoline-5-sulfonyl chloride derivatives?

Methodological Answer:

- Cross-validation : Use complementary techniques (e.g., X-ray crystallography for structural elucidation, IR for functional group confirmation) to reconcile discrepancies in NMR or MS data.

- Isotopic labeling : Synthesize - or -labeled analogs to track sulfonyl group behavior in complex reactions.

- Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-311+G(d,p)) to identify misassignments .

Q. What strategies are effective for studying the reactivity of 8-Fluoroisoquinoline-5-sulfonyl chloride in nucleophilic substitution reactions?

Methodological Answer:

- Kinetic studies : Monitor reaction progress under varying conditions (solvent polarity, temperature) using in situ NMR to track fluoride displacement.

- Competitive experiments : Compare reactivity with non-fluorinated analogs (e.g., isoquinoline-5-sulfonyl chloride) to quantify the electron-withdrawing effect of the 8-fluoro group.

- Mechanistic probes : Introduce radical scavengers (e.g., TEMPO) or isotopic tracers to distinguish between SN1/SN2 pathways .

Q. How can computational methods predict the biological activity of 8-Fluoroisoquinoline-5-sulfonyl chloride derivatives?

Methodological Answer:

- Docking simulations : Use AutoDock Vina to model interactions with target enzymes (e.g., kinases, proteases) and calculate binding affinities.

- QSAR modeling : Correlate substituent effects (e.g., Hammett σ values for fluorinated groups) with in vitro activity data.

- ADMET profiling : Predict pharmacokinetic properties (e.g., logP, metabolic stability) using SwissADME or ADMETlab .

Data Analysis and Reproducibility

Q. What steps ensure reproducibility in synthesizing 8-Fluoroisoquinoline-5-sulfonyl chloride?

Methodological Answer:

- Detailed documentation : Report reaction conditions (e.g., stoichiometry, solvent purity, humidity levels) in supplementary materials.

- Batch consistency : Use controlled reagent sources (e.g., anhydrous solvents, freshly distilled chlorosulfonic acid).

- Peer validation : Share synthetic protocols with collaborating labs for cross-verification .

Q. How should researchers address batch-to-batch variability in sulfonation yields?

Methodological Answer:

- Process optimization : Use DOE (Design of Experiments) to identify critical factors (e.g., reaction time, temperature gradients).

- In-line monitoring : Employ FTIR or Raman spectroscopy to track sulfonation progress in real time.

- Statistical analysis : Apply ANOVA to differentiate systematic vs. random errors across batches .

Applications in Biomedical Research

Q. What methodologies are suitable for evaluating 8-Fluoroisoquinoline-5-sulfonyl chloride as a protease inhibitor probe?

Methodological Answer:

- Enzyme assays : Use fluorogenic substrates (e.g., Z-Gly-Pro-Arg-AMC) to measure inhibition kinetics (IC₅₀, /).

- Crystallography : Co-crystallize the compound with target proteases (e.g., thrombin) to resolve binding modes.

- Cellular models : Test cytotoxicity and selectivity in primary vs. cancer cell lines using MTT assays .

Q. How can structure-activity relationship (SAR) studies guide the design of novel derivatives?

Methodological Answer:

- Scaffold diversification : Introduce substituents at the 1-, 3-, or 7-positions to modulate steric/electronic effects.

- Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonds with sulfonyl groups) using GRID/GOLD software.

- In vivo validation : Prioritize derivatives with >10-fold selectivity in rodent models of thrombosis or inflammation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.